methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
Description
Historical Context of Schiff Bases in Coordination Chemistry
Schiff bases, first reported by Hugo Schiff in 1864, are condensation products of primary amines and carbonyl compounds. Their significance in coordination chemistry emerged in the 20th century when researchers recognized their ability to form stable complexes with transition metals. These complexes exhibit diverse geometries (e.g., square planar, octahedral) and have been leveraged in catalysis, biomimetic studies, and materials science. For example, metal-Schiff base complexes catalyze oxidation-reduction reactions critical to industrial processes, such as ethylene polymerization and asymmetric synthesis.
The advent of spectroscopic techniques in the 1950s–1970s, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, enabled precise characterization of Schiff base tautomerism and metal-ligand bonding modes. Early studies focused on salen-type ligands (bis-Schiff bases derived from salicylaldehyde and ethylenediamine), which became archetypal systems for investigating electronic and steric effects in coordination chemistry. This compound represents a modern extension of this lineage, incorporating a benzoate ester and chloro-hydroxy substitution to modulate electronic properties.
Structural Significance of Aromatic Substitution Patterns
The compound’s structure features two critical aromatic systems:
- A 5-chloro-2-hydroxyphenyl ring, where the hydroxyl (-OH) and chloro (-Cl) groups occupy ortho and para positions, respectively.
- A methyl 4-aminobenzoate moiety, which contributes an electron-withdrawing ester group (-COOCH₃) at the para position relative to the imine (-CH=N-) linkage.
Substitution patterns profoundly influence Schiff base behavior. For instance, the hydroxyl group facilitates intramolecular hydrogen bonding with the imine nitrogen, stabilizing the enol-imine tautomer (Fig. 1). Chlorine’s inductive (-I) effect withdraws electron density from the aromatic ring, polarizing the π-system and enhancing the ligand’s Lewis acidity when coordinated to metals. Concurrently, the ester group introduces steric bulk and further electronic modulation, as shown in Table 1.
Table 1: Electronic Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Impact on Schiff Base |
|---|---|---|---|
| -OH | Ortho | -M (mesomeric) | Stabilizes enol-imine tautomer |
| -Cl | Para | -I (inductive) | Enhances metal-binding affinity |
| -COOCH₃ | Para |
Properties
IUPAC Name |
methyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLMDBIDALFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183000 | |
| Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-81-9 | |
| Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The synthesis of this Schiff base follows the general imine formation mechanism, involving nucleophilic addition of the primary amine group of methyl 4-aminobenzoate to the carbonyl group of 5-chloro-2-hydroxybenzaldehyde, followed by dehydration to form the C=N bond. The reaction is typically acid-catalyzed, with protonation of the carbonyl oxygen enhancing electrophilicity.
Procedure :
- Reactants :
- Solvent : Anhydrous ethanol or methanol (5–10 mL per mmol of amine).
- Catalyst : Glacial acetic acid (1–5 mol%) or concentrated HCl (1–2 drops).
- Conditions : Reflux at 70–80°C for 4–8 hours under inert atmosphere (N₂/Ar).
- Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol, and recrystallize from ethanol/water (3:1 v/v).
Key Optimization Parameters
- Molar Ratio : A slight excess of aldehyde (1.1 equiv) ensures complete amine conversion.
- Catalyst Choice : Acetic acid minimizes side reactions (e.g., ester hydrolysis) compared to mineral acids.
- Reaction Time : Prolonged reflux (>6 hours) improves yield but risks byproduct formation (e.g., oxidation products).
Alternative Synthetic Approaches
Solvent-Free Mechanochemical Synthesis
Grinding reactants in a ball mill without solvent offers eco-friendly advantages:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
Purification and Characterization
Recrystallization
Chromatographic Methods
Spectroscopic Characterization
- IR (KBr, cm⁻¹) : 1620–1630 (C=N stretch), 1680 (ester C=O), 3250–3350 (O-H phenolic).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 10.20 (s, 1H, OH), 7.80–6.90 (m, 7H, aromatic).
- MS (EI) : m/z 289.72 [M]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Condensation | 75–85 | 90–95 | 4–8 hours | High reproducibility | Long reaction time |
| Mechanochemical | 70–78 | 85–90 | 1–2 hours | Solvent-free, low cost | Lower purity |
| Microwave-Assisted | 80–88 | 95–98 | 15–20 min | Rapid, energy-efficient | Specialized equipment required |
Industrial-Scale Considerations
Catalytic Efficiency
Industrial protocols often employ heterogeneous catalysts (e.g., zeolites or montmorillonite K10) to simplify product isolation and reuse catalysts.
Chemical Reactions Analysis
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C8–N2 (imine) | 1.278(4) | Confirms E configuration |
| C8=N2–N1 angle | 119.5(3) | Ideal for Schiff base geometry |
| O–H···O (intermolecular) | 2.697 Å | Stabilizes crystal lattice |
Schiff Base Reactivity
The imine (C=N) group in the compound participates in characteristic Schiff base reactions:
-
Hydrolysis to Amine and Carbonyl :
-
Metal Coordination :
Functionalization via Ester Exchange
The methyl ester group can undergo transesterification or aminolysis:
-
Transesterification :
-
React with higher alcohols (e.g., ethanol, isopropanol) in the presence of acid catalysts to produce alternative esters.
-
-
Aminolysis :
Thermal and Photochemical Stability
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate has been investigated for its antimicrobial and anticancer properties. Research indicates that Schiff bases like this one can exhibit significant antibacterial and antifungal activities due to their ability to form chelates with metal ions, enhancing their biological efficacy.
Case Study: Antimicrobial Activity
In a study published in a peer-reviewed journal, the compound was tested against various bacterial strains. The results indicated that it exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are of interest due to their unique electronic properties and potential applications in catalysis and materials science.
Table 1: Coordination Complexes of this compound
| Metal Ion | Complex Stability | Applications |
|---|---|---|
| Cu(II) | High | Catalysis in organic reactions |
| Ni(II) | Moderate | Electrochemical sensors |
| Co(II) | High | Magnetic materials |
Materials Science
Research into the use of this compound in polymer science has revealed its potential as a building block for synthesizing novel polymers with specific properties. The incorporation of Schiff bases into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A recent study demonstrated the synthesis of a polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reagent for detecting various analytes through spectroscopic methods. Its ability to form stable complexes with metal ions makes it useful for trace metal analysis.
Table 2: Spectroscopic Techniques Involving this compound
| Technique | Application |
|---|---|
| UV-Vis Spectroscopy | Determination of metal ion concentrations |
| NMR Spectroscopy | Structural elucidation of complexes |
| FTIR Spectroscopy | Identification of functional groups |
Mechanism of Action
The mechanism of action of methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, inferences can be drawn based on structural analogs and functional group analysis:
Structural Analogues in Pesticide Chemistry
lists several methyl benzoate derivatives with sulfonylurea groups, such as metsulfuron methyl ester and ethametsulfuron methyl ester. These compounds share the methyl benzoate core but differ significantly in their substituents and applications. For example:
- Metsulfuron methyl ester: Contains a triazine-2-ylamino group and is used as a herbicide.
- Ethametsulfuron methyl ester : Features an ethoxy-substituted triazine group and is also herbicidal.
Key Differences: Unlike these sulfonylurea herbicides, methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate lacks sulfonyl and triazine moieties. Its biological activity (apoptosis/tumor suppression) likely stems from its Schiff base and phenolic hydroxyl groups, which are absent in the pesticide analogs .
Schiff Base Derivatives in Medicinal Chemistry
Schiff bases are known for their antimicrobial, anticancer, and catalytic properties. For instance:
- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2 in ): A benzimidazole derivative synthesized via condensation. While structurally distinct, it highlights the role of imine linkages in bioactive molecules.
Key Differences: The target compound’s 5-chloro-2-hydroxyphenyl group may enhance electron-withdrawing effects and hydrogen-bonding capacity compared to benzimidazole-based analogs. This could influence its binding affinity to biological targets like kinases or apoptosis-related proteins .
Challenges in Comparative Analysis
The absence of direct comparative data in the provided evidence limits a rigorous analysis. For instance:
- Physical/Chemical Properties : Melting points, solubility, or stability data are unavailable.
- Biological Activity: No IC50 values, cytotoxicity profiles, or mechanistic studies are cited.
Biological Activity
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate, also known as this compound (CAS Number: 22583-81-9), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various bacterial strains has been documented, particularly focusing on Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Enterococcus faecalis | 125 |
| Escherichia coli | 250 |
The compound exhibited bactericidal activity, with a mechanism that appears to inhibit protein synthesis and disrupt nucleic acid production pathways .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against Candida species. The compound's effectiveness was compared to fluconazole, revealing promising results.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 50 |
| Candida glabrata | 100 |
The compound demonstrated a significant ability to inhibit biofilm formation in Candida species, suggesting a potential application in treating biofilm-associated infections .
The mechanisms by which this compound exerts its antimicrobial effects include:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function, leading to reduced protein production.
- Nucleic Acid Synthesis Disruption : It affects the synthesis pathways of nucleic acids, which is critical for bacterial replication and survival.
- Biofilm Inhibition : The compound has been noted for its ability to disrupt biofilm formation, which is a significant factor in the persistence of infections .
Case Studies
-
Study on MRSA Infections :
A study investigated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that at concentrations as low as 0.007 mg/mL, the compound significantly inhibited MRSA biofilm formation . -
Comparative Study with Fluconazole :
In another study comparing the antifungal activity of this compound and fluconazole, the former demonstrated superior effectiveness against both planktonic and biofilm forms of Candida albicans .
Q & A
Q. What are the optimal synthetic routes for methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization should leverage factorial design of experiments (DoE) to minimize trial runs while maximizing data quality. For example, variables like temperature, solvent polarity, and catalyst loading can be tested using a central composite design . Microwave-assisted synthesis (e.g., protocols for analogous Schiff base compounds in ) reduces reaction times and improves yields compared to conventional heating. Post-synthesis, purity can be validated via HPLC with UV detection, referencing retention time and peak symmetry against standards .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure and stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for structurally similar compounds (e.g., mean C–C bond deviation: 0.003 Å, R factor: 0.036 in ). Complementary techniques include:
- FT-IR : To confirm imine (C=N) and hydroxyl (O–H) functional groups.
- NMR : and NMR resolve electronic environments, with shifts for aromatic protons (~6.5–8.5 ppm) and ester carbonyl carbons (~165–170 ppm) .
Stability studies should employ thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using process control tools (e.g., real-time monitoring via inline FT-IR or Raman spectroscopy) to track reaction progression . Document critical parameters (e.g., stirring rate, drying time) and validate inter-lab reproducibility via round-robin testing. Reference databases like NIST Chemistry WebBook ( ) provide benchmark spectral data for cross-validation.
Advanced Research Questions
Q. What computational strategies are effective for predicting the nonlinear optical (NLO) properties or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can predict hyperpolarizability (β) and dipole moments to evaluate NLO potential, as shown for structurally related Schiff bases in . Solvent effects should be modeled using the polarizable continuum model (PCM). Molecular dynamics simulations further assess conformational stability under varying pH or temperature .
Q. How can contradictory data in spectral or reactivity studies be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or crystallographic packing effects. For example, NMR shifts in DMSO vs. CDCl may vary due to hydrogen bonding. Validate anomalies via:
- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
- SC-XRD : Compare crystal packing forces (e.g., π-π stacking in ) with solution-phase behavior.
Cross-reference computational predictions (e.g., DFT-optimized geometries) with experimental data to identify outliers .
Q. What experimental designs are suitable for probing the reaction mechanism of this compound in catalytic or biological systems?
- Methodological Answer : Use kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps in catalytic cycles. For biological activity, employ structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., halogen substitution at the 5-chloro position) and testing against targets like histone deacetylases ( ). High-throughput screening with AI-driven data analysis (e.g., COMSOL Multiphysics integration in ) accelerates mechanistic insights.
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) for continuous purification, as categorized under CRDC subclass RDF2050104 (). Process simulation tools (e.g., Aspen Plus) model heat/mass transfer during scale-up. DoE-guided optimization of batch vs. flow chemistry reduces waste and improves reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
